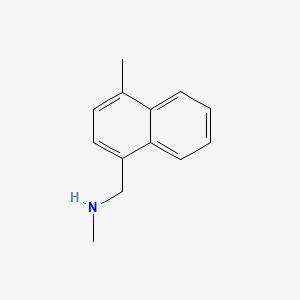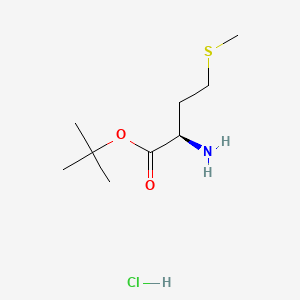
Senkyunolid R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senkyunolide R is a chemical compound that is a type of chemical entity and a subclass of a chemical compound . It has a mass of 240.099773612 dalton and a chemical formula of C₁₂H₁₆O₅ . It is found in Conioselinum anthriscoides, Ligusticum chuanxiong, and Ligusticum striatum .
Molecular Structure Analysis
Senkyunolide R has a molecular formula of C12H16O5 . The canonical SMILES structure is O=C1OC(=CC(O)CC)C2=C1C(O)C(O)CC2 , and the isomeric SMILES structure is CCC@@H/C=C1\OC(=O)C2=C1CCC@H[C@H]2O .Physical and Chemical Properties Analysis
Senkyunolide R has a molecular formula of C12H16O5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Kandidat für kardio-zerebrovaskuläre Medikamente
Senkyunolid R hat sich als Kandidat für kardio-zerebrovaskuläre Medikamente gezeigt. Es ist hauptsächlich in Doldenblütlern verbreitet und weist eine gute Blut-Hirn-Schranken-Permeabilität (BBB) auf. Zu seinen pharmakologischen Wirkungen gehören schmerzstillende, entzündungshemmende, antioxidative, antithrombotische und antitumorale Effekte, die bei der Linderung von Ischämie-Reperfusionsschäden vorteilhaft sind .
Schmerzstillende Eigenschaften
Studien haben die schmerzstillenden Eigenschaften von this compound hervorgehoben. Es wurde festgestellt, dass es bei der Schmerzlinderung wirksam ist, was mit der traditionellen medizinischen Verwendung seiner natürlichen Pflanzenquellen übereinstimmt, wie z. B. Ligusticum chuanxiong Hort. und Angelica sinensis (Oliv.) .
Entzündungshemmende Aktivität
Die entzündungshemmende Aktivität von this compound ist gut dokumentiert. Es wurde zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt und bietet Linderung, indem es Entzündungen auf zellulärer Ebene reduziert .
Antioxidative Effekte
This compound besitzt auch antioxidative Effekte, die dazu beitragen, den Körper vor Schäden durch freie Radikale zu schützen. Diese Eigenschaft ist besonders wichtig für die Prävention von Krankheiten, die durch oxidativen Stress verursacht werden .
Antithrombotische und Antiplättchen-Aktivitäten
Die Verbindung wurde auf ihre antithrombotischen und antiplättchen-Aktivitäten untersucht. Diese Aktivitäten sind entscheidend für die Verhinderung von Blutgerinnseln, die zu Schlaganfällen und Herzinfarkten führen können .
Antitumorale Effekte
Schließlich wurde this compound auf seine antitumorale Effekte untersucht. Es zeigt vielversprechende Ergebnisse im Kampf gegen Krebs, indem es das Wachstum von Tumorzellen hemmt und könnte eine wertvolle Ergänzung für Krebsbehandlungsschemata sein .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate
Mode of Action
Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Biochemical Pathways
It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth
Pharmacokinetics
It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism
Result of Action
It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Action Environment
It is known that similar compounds are relatively stable to heat, acid, and oxygen
Biochemische Analyse
Biochemical Properties
Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Senkyunolide R has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of Senkyunolide R.
Cellular Effects
Senkyunolide R exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Senkyunolide R can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .
Molecular Mechanism
The molecular mechanism of Senkyunolide R involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Senkyunolide R binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of Senkyunolide R.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Senkyunolide R have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Senkyunolide R is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that Senkyunolide R can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Senkyunolide R vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Senkyunolide R can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, Senkyunolide R may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Senkyunolide R is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, Senkyunolide R undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of Senkyunolide R from the body and influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Senkyunolide R is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, Senkyunolide R interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of Senkyunolide R within the body .
Subcellular Localization
The subcellular localization of Senkyunolide R plays a significant role in its activity and function. Senkyunolide R is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of Senkyunolide R.
Eigenschaften
IUPAC Name |
(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-QPICXUTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
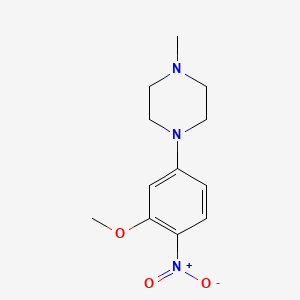
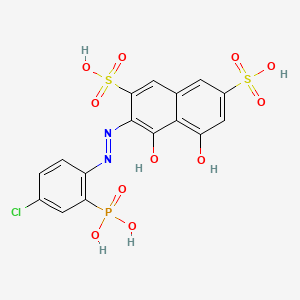

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
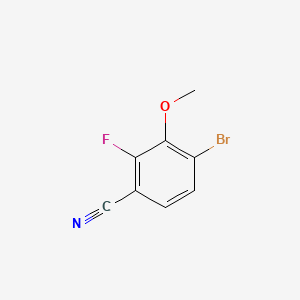
![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

